1-Methoxycalix[6]arene
Overview
Description
1-Methoxycalix6arene is a type of calixarene . Calixarenes are macrocyclic or cyclic oligomers based on methylene-linked phenols . They have hydrophobic cavities that can hold smaller molecules or ions, making them useful in host-guest chemistry .
Molecular Structure Analysis
Calixarenes are characterized by a three-dimensional basket, cup, or bucket shape . They have a wide upper rim and a narrow lower rim, and a central annulus . Calixarenes exist in different chemical conformations because rotation around the methylene bridge is not difficult .Chemical Reactions Analysis
Calixarenes have been employed for the complexation, extraction, and transport of various metal ions . They have been used in the development of many extractants, transporters, stationary phases, electrode ionophores, and optical and electrochemical sensors .Physical And Chemical Properties Analysis
Calixarenes are sparingly soluble as parent compounds and have high melting points . They possess high chemical and radiolytic stability .Safety And Hazards
Future Directions
Calixarenes, including 1-Methoxycalix6arene, are promising extractants for long-lived radionuclides recovery from alkaline media . They show an optimal combination of high extraction ability and good solubility in a paraffin diluent . Future research could focus on improving their extraction efficiency and exploring their potential applications in other areas.
properties
IUPAC Name |
37,38,39,40,41,42-hexamethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48O6/c1-49-43-31-13-7-14-32(43)26-34-16-9-18-36(45(34)51-3)28-38-20-11-22-40(47(38)53-5)30-42-24-12-23-41(48(42)54-6)29-39-21-10-19-37(46(39)52-4)27-35-17-8-15-33(25-31)44(35)50-2/h7-24H,25-30H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFUTUHMAKZGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OC)CC7=CC=CC(=C7OC)CC1=CC=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376434 | |
Record name | 1-Methoxycalix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxycalix[6]arene | |
CAS RN |
106750-73-6 | |
Record name | 1-Methoxycalix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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